molecular formula C22H18N4O4S B15024933 3-[(7Z)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoic acid

3-[(7Z)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoic acid

Cat. No.: B15024933
M. Wt: 434.5 g/mol
InChI Key: ZCTAWZIJKOIISV-VLGSPTGOSA-N
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Description

3-[(7Z)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoic acid is a complex organic compound with a unique structure that combines elements of indole, thiazolo, and benzoic acid moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(7Z)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the formation of the thiazolo[3,2-a][1,3,5]triazin ring system. The final step involves the coupling of the benzoic acid moiety to the thiazolo[3,2-a][1,3,5]triazin intermediate under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[(7Z)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-[(7Z)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-[(7Z)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, thiazolo[3,2-a][1,3,5]triazin analogs, and benzoic acid derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture.

Uniqueness

What sets 3-[(7Z)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoic acid apart is its unique combination of structural elements, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H18N4O4S

Molecular Weight

434.5 g/mol

IUPAC Name

3-[(7Z)-7-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-3-yl]benzoic acid

InChI

InChI=1S/C22H18N4O4S/c1-11-6-12(2)17-15(7-11)16(19(27)24-17)18-20(28)26-10-25(9-23-22(26)31-18)14-5-3-4-13(8-14)21(29)30/h3-8H,9-10H2,1-2H3,(H,24,27)(H,29,30)/b18-16-

InChI Key

ZCTAWZIJKOIISV-VLGSPTGOSA-N

Isomeric SMILES

CC1=CC(=C2C(=C1)/C(=C/3\C(=O)N4CN(CN=C4S3)C5=CC=CC(=C5)C(=O)O)/C(=O)N2)C

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C3C(=O)N4CN(CN=C4S3)C5=CC=CC(=C5)C(=O)O)C(=O)N2)C

Origin of Product

United States

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